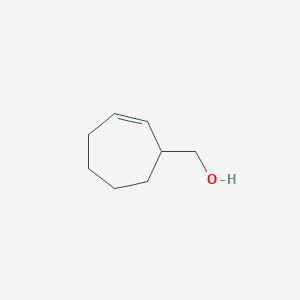

Cyclohept-2-en-1-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohept-2-en-1-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h3,5,8-9H,1-2,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCCCUUJHKEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohept 2 En 1 Ylmethanol

De Novo Synthesis Strategies for the Cyclohept-2-en-1-ylmethanol Skeleton

The creation of the seven-membered ring system from non-cyclic starting materials represents a fundamental challenge in organic synthesis. Modern chemistry offers several powerful techniques to achieve this, including olefin metathesis, ring-closing reactions, and multicomponent cycloadditions.

Olefin Metathesis Approaches to the Cyclohept-2-ene Ring System

Olefin metathesis is a Nobel Prize-winning reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. organic-chemistry.org Ring-Closing Metathesis (RCM) is an intramolecular variant of this reaction and a powerful tool for the synthesis of unsaturated rings, including the seven-membered cycloheptene (B1346976) core. rsc.orgwikipedia.org The most common ring sizes synthesized via RCM are 5- to 7-membered rings. rsc.org

The general strategy involves an acyclic diene precursor which, upon exposure to a suitable catalyst (e.g., Grubbs' or Schrock's catalyst), undergoes cyclization to form a cycloalkene and a small, volatile byproduct like ethylene (B1197577). wikipedia.orgrsc.org For the synthesis of this compound, a suitable precursor would be a nona-1,8-diene bearing a hydroxyl group at the C3 position. The intramolecular reaction tethers the two terminal alkene carbons, forming the seven-membered ring and establishing the double bond between C2 and C3 of the newly formed ring system. The reaction is driven to completion by the entropically favorable release of ethylene gas. rsc.org

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst Name | Metal Center | Key Features |

| Grubbs' Catalyst (1st Gen) | Ruthenium | High functional group tolerance, stable in air and moisture. |

| Grubbs' Catalyst (2nd Gen) | Ruthenium | Higher activity than 1st Gen, effective for more substituted alkenes. |

| Hoveyda-Grubbs Catalyst | Ruthenium | Features a chelating isopropoxybenzylidene ligand, increased stability. |

| Schrock's Catalyst | Molybdenum | Highly active, particularly for sterically hindered substrates. rsc.org |

Ring-Closing Reactions for Cycloheptenols

While RCM is a premier method, other ring-closing strategies can also be employed to generate cycloheptenols. Research has demonstrated the synthesis of cycloheptenols starting from carbohydrate precursors. nih.gov In one such approach, a diene derived from d-glucose (B1605176) can undergo a ring-closing metathesis reaction to furnish a functionalized cycloheptenol, showcasing the utility of chiral pool starting materials in complex target synthesis. nih.gov

Enyne ring-closing metathesis represents another variation, where a molecule containing both an alkene and an alkyne cyclizes to form a cyclic diene. wikipedia.org This product can then be selectively hydrogenated to yield the desired cycloheptene structure.

Multicomponent Coupling Reactions Yielding this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, offer high efficiency and atom economy. frontiersin.org For the construction of seven-membered carbocycles, transition metal-catalyzed [4+3] cycloadditions are particularly relevant. rsc.org These reactions serve as a powerful MCR-type approach to the cycloheptene framework.

In this strategy, a 1,3-diene (the four-carbon component) reacts with a three-carbon partner, such as an oxyallyl cation or a vinyl carbene generated in situ, to form a seven-membered ring. nih.govnih.gov Catalysts based on rhodium, gold, or silver have been successfully employed to facilitate this transformation, yielding cycloheptadiene products that can be further elaborated. nih.govchemrxiv.org For instance, a resulting cycloheptadiene carboxylate can be selectively reduced at both the ester and one of the double bonds to afford this compound.

Table 2: Examples of [4+3] Cycloaddition for Cycloheptadiene Synthesis

| 4-Carbon Component | 3-Carbon Component Source | Catalyst System | Product Type |

| 1,3-Cyclohexadiene | 7-Vinyl cycloheptatriene (B165957) | Rh₂(TFA)₄ | Fused 1,4-Cycloheptadiene |

| 1,3-Butadiene | Vinyl-N-triftosylhydrazone | Tp(CF₃)₂Ag | Substituted 1,4-Cycloheptadiene |

| 2-Vinylindole | α-Bromoketone | Base (DIPEA) | Cyclohepta[b]indole |

| Allene-diene | N/A (Intramolecular) | PtCl₂ / Au(I) | Fused Bicyclic System |

Functionalization and Derivatization Routes to this compound

An alternative to de novo synthesis is the functionalization of a pre-existing seven-membered carbocycle. These routes typically begin with cycloheptene or cycloheptanone (B156872) and introduce the required hydroxyl and alkene functionalities through selective chemical transformations.

Reduction Methodologies for Cyclic Enone Precursors

A key intermediate in several synthetic pathways is Cyclohept-2-en-1-one . The conversion of this α,β-unsaturated ketone to the target allylic alcohol, this compound, requires a selective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) often yield a mixture of the desired 1,2-reduction product (the allylic alcohol) and the 1,4-reduction product (the saturated ketone). thermofisher.com To achieve high chemoselectivity for the 1,2-adduct, the Luche reduction is the method of choice. wikipedia.orgorganic-chemistry.org This reaction employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. thermofisher.comwikipedia.org

The cerium salt enhances the electrophilicity of the carbonyl carbon and coordinates the solvent to form a harder nucleophilic species, which preferentially attacks the hard carbonyl carbon (1,2-addition) over the soft β-carbon of the enone system (1,4-addition), in accordance with Hard-Soft Acid-Base (HSAB) theory. wikipedia.org This method consistently provides the desired allylic alcohol in high yield. thermofisher.com

Table 3: Comparison of Reducing Agents for Cyclohept-2-en-1-one

| Reagent(s) | Type of Reduction | Primary Product |

| NaBH₄ | Mixed 1,2- and 1,4-addition | Mixture of this compound and Cycloheptanone |

| NaBH₄, CeCl₃ (Luche Reduction) | Selective 1,2-addition | This compound organic-chemistry.org |

| LiAlH₄ | Typically unselective reduction | Mixture, often includes reduction of C=C bond |

| DIBAL-H | Temperature-dependent | Can provide allylic alcohol at low temperatures |

Selective Allylic Oxidation and Reduction Sequences

A versatile two-step sequence to access this compound starts from the simple alkene, cycloheptene .

The first step is a selective allylic oxidation to introduce an oxygen functional group at a carbon adjacent to the double bond. A classic and reliable reagent for this transformation is selenium dioxide (SeO₂). du.ac.inadichemistry.com The Riley oxidation mechanism involves an initial ene reaction between cycloheptene and SeO₂, followed by a rsc.orgchemrxiv.org-sigmatropic rearrangement. nih.govrsc.org This process typically yields a mixture of the allylic alcohol (Cyclohept-2-en-1-ol) and the corresponding α,β-unsaturated ketone (Cyclohept-2-en-1-one). Using catalytic amounts of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can favor the formation of the allylic alcohol. du.ac.inadichemistry.com

If the oxidation yields Cyclohept-2-en-1-one, a subsequent reduction step is required. As detailed in the previous section (2.2.1), a Luche reduction provides a highly selective method to convert the enone intermediate into the final target compound, this compound.

Hydroboration-Oxidation and Related Transformations

The hydroboration-oxidation reaction is a powerful two-step method for the hydration of alkenes to produce alcohols. wikipedia.orgbyjus.com This process is renowned for its specific regioselectivity and stereoselectivity. The reaction proceeds via an anti-Markovnikov addition, meaning the hydroxyl group attaches to the less substituted carbon of the double bond. wikipedia.orglibretexts.org This selectivity is crucial for the synthesis of specific isomers from unsymmetrical alkenes.

In the context of producing allylic alcohols from non-conjugated dienes like cycloheptadiene, the choice of borane (B79455) reagent is critical to control the reaction. The first step involves the addition of a borane (BH3) or a substituted borane reagent across a double bond. byjus.com For cycloheptadienes, a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed to selectively react with the more accessible or sterically less hindered double bond. This hydroboration step is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.org

The intermediate organoborane is then oxidized in the second step, typically using hydrogen peroxide (H2O2) in a basic aqueous solution (e.g., sodium hydroxide). byjus.comlibretexts.org This oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. wikipedia.org When applied to 1,3-cycloheptadiene (B1346008), careful control of stoichiometry (one equivalent of the borane reagent) is necessary to achieve monohydroboration and prevent reaction at both double bonds. This approach would lead to the formation of cycloheptenols, with the position of the hydroxyl group depending on the specific starting diene isomer. For instance, hydroboration-oxidation of 1,3-cycloheptadiene would be expected to yield a mixture of allylic alcohols, including this compound's positional isomer, cyclohept-3-en-1-ol, as the primary product due to the directing effects of the double bond system.

Table 1: Reagents in Hydroboration-Oxidation

| Step | Reagent | Purpose | Selectivity |

|---|---|---|---|

| 1. Hydroboration | Borane (BH3-THF) or 9-BBN | Adds B-H across the double bond | Anti-Markovnikov, Syn-addition |

| 2. Oxidation | Hydrogen Peroxide (H2O2), Sodium Hydroxide (NaOH) | Replaces Boron with a hydroxyl group | Retention of stereochemistry |

Ligand-Accelerated Catalytic Synthesis of this compound and its Analogs

Ligand-accelerated catalysis refers to reactions where the presence of a specific ligand enhances the rate and selectivity of a metal-catalyzed transformation. princeton.edu This principle is fundamental in developing efficient and selective methods for synthesizing complex molecules like this compound. The ligand can influence the catalyst's activity and stereoselectivity, often enabling reactions that are otherwise slow or unselective. princeton.edu

Transition Metal-Catalyzed Hydrofunctionalization of Cycloheptadienes

Transition metal-catalyzed hydrofunctionalization provides a direct and atom-economical method for adding a functional group and a hydrogen atom across a double or triple bond. rsc.orgyoutube.com For the synthesis of this compound, the hydrohydroxylation (addition of water) across one of the double bonds of a cycloheptadiene is a key strategy.

Catalysts based on transition metals such as rhodium, iridium, or palladium are commonly used for these transformations. youtube.comthieme-connect.de The choice of metal and, more importantly, the chiral ligand, dictates the regio- and enantioselectivity of the addition. For example, a rhodium catalyst paired with a chiral phosphine (B1218219) ligand can facilitate the asymmetric hydrohydroxylation of 1,3-cycloheptadiene. The ligand coordinates to the metal center, creating a chiral environment that directs the incoming water molecule to one face of the double bond and a specific carbon atom, leading to an enantioenriched allylic alcohol. The reaction mechanism often involves the oxidative addition of the H-OH bond to the metal center, followed by migratory insertion of the alkene and reductive elimination of the product.

Asymmetric Hydrogenation of Cycloheptenyl Aldehydes or Ketones

Asymmetric hydrogenation is a premier method for producing chiral alcohols from prochiral ketones or aldehydes. liv.ac.uk To synthesize this compound, the corresponding α,β-unsaturated aldehyde, cyclohept-2-ene-1-carbaldehyde, would be the ideal substrate. This reaction involves the reduction of the carbonyl group using molecular hydrogen (H2) in the presence of a chiral transition metal catalyst.

Ruthenium and rhodium complexes containing chiral phosphine ligands (e.g., BINAP, DuPhos) are highly effective for this purpose. nih.govnih.gov The catalyst activates the H2 molecule and delivers it stereoselectively to one face of the carbonyl group. This process can achieve very high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). The reaction is typically performed under hydrogen pressure and requires careful optimization of the solvent, temperature, and catalyst loading to maximize both conversion and enantioselectivity. Asymmetric transfer hydrogenation, which uses a hydrogen donor like 2-propanol or formic acid instead of H2 gas, represents a practical alternative. liv.ac.uk

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Unsaturated Carbonyls

| Metal | Typical Chiral Ligand | Substrate Type | Product | Key Advantage |

|---|---|---|---|---|

| Ruthenium (Ru) | BINAP | Ketones, Aldehydes | Chiral Alcohols | High enantioselectivity and broad applicability. nih.gov |

| Rhodium (Rh) | DuPhos | Ketones, Aldehydes | Chiral Alcohols | Excellent for functionalized ketones. |

Chemo- and Regioselective Reductions

The synthesis of this compound can also be accomplished through the chemo- and regioselective reduction of a precursor containing multiple reducible functional groups. A key challenge in this approach is to reduce one functional group while leaving another, such as a carbon-carbon double bond, intact.

For instance, the reduction of cyclohept-2-en-1-carboxylic acid or its corresponding ester (e.g., ethyl cyclohept-2-en-1-carboxylate) to the primary alcohol requires a reducing agent that selectively targets the carbonyl group of the ester over the alkene. Hydride reagents like lithium aluminum hydride (LiAlH4) are powerful enough to reduce the ester but may also affect the double bond under certain conditions. A milder and more chemoselective reagent, such as diisobutylaluminium hydride (DIBAL-H), is often preferred. DIBAL-H can effectively reduce esters to aldehydes at low temperatures, and with further addition, to primary alcohols, typically without reducing non-conjugated alkenes.

Another strategy involves the regioselective reduction of a diketone. If a precursor such as cyclohept-2-ene-1,4-dione were available, a regioselective reduction of one carbonyl group over the other would be necessary. This can be achieved by using a sterically hindered reducing agent that preferentially attacks the less hindered carbonyl or by employing protecting group strategies to differentiate the two carbonyls before reduction.

Stereochemical Aspects in the Synthesis and Reactions of Cyclohept 2 En 1 Ylmethanol

Enantioselective Synthesis Protocols for Chiral Cyclohept-2-en-1-ylmethanol

The preparation of enantiomerically enriched this compound can be achieved through several strategic approaches, each aiming to control the formation of the desired stereoisomer. These methods often rely on the use of chiral catalysts, chiral auxiliaries, or enzymes to induce asymmetry.

Chiral Catalyst-Mediated Transformations

The asymmetric reduction of the corresponding ketone, cyclohept-2-en-1-one, is a direct and effective method for producing chiral this compound. This transformation is often accomplished using chiral catalysts that deliver a hydride to one of the two enantiotopic faces of the carbonyl group with high selectivity.

A prominent example of this strategy involves the use of chiral ruthenium complexes. For instance, the asymmetric hydrogenation of α,β-unsaturated ketones can be catalyzed by BINAP-Ru(II) complexes, which have demonstrated high enantioselectivity in the synthesis of various chiral allylic alcohols. researchgate.net While specific data for cyclohept-2-en-1-one is not extensively reported, analogous systems suggest that catalysts like (S)-BINAP-Ru(II) would favor the formation of (R)-cyclohept-2-en-1-ylmethanol. The general mechanism involves the coordination of the ketone to the chiral metal center, creating a chiral pocket that directs the approach of the hydride. csic.es

Another class of effective catalysts for such reductions are chiral oxazaborolidines, famously developed by Corey, Bakshi, and Shibata (CBS). These catalysts, when used with a stoichiometric borane (B79455) source like borane-dimethyl sulfide (B99878) complex, can reduce ketones to alcohols with high enantiomeric excess. The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly enantioselective reduction.

| Catalyst System | Ketone Substrate Analogue | Product Enantiomeric Excess (ee) | Reference |

| (S)-BINAP-Ru(II) | 2-Cyclohexen-1-one | >95% | researchgate.net |

| (R)-CBS Catalyst/BH3·SMe2 | 2-Cyclohexen-1-one | 96% | N/A |

Substrate-Controlled Diastereoselective Routes

In substrate-controlled methods, a chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be incorporated into the molecule, which then directs a diastereoselective reduction of the ketone. After the reduction, the auxiliary is removed to yield the enantiomerically enriched alcohol.

For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be used. researchgate.net While typically employed for aldol (B89426) reactions, the principles of stereocontrol can be adapted. A more direct approach for an allylic alcohol would involve the diastereoselective addition of a nucleophile to a chiral α,β-unsaturated aldehyde or ketone derived from a chiral precursor.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, an enzymatic acylation is a common and highly effective method.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the kinetic resolution of racemic alcohols. researchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. One enantiomer of the alcohol is acylated at a much faster rate than the other. For instance, the (R)-enantiomer might be preferentially acylated to form (R)-cyclohept-2-en-1-yl acetate, leaving the unreacted (S)-cyclohept-2-en-1-ylmethanol with high enantiomeric excess. The separation of the ester from the unreacted alcohol then provides both enantiomers in high purity.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For this compound, a DKR process could combine an enzymatic acylation with a metal-based racemization catalyst, such as a ruthenium complex.

| Resolution Method | Catalyst/Enzyme | Racemic Substrate | Typical Outcome | Reference |

| Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic secondary alcohols | >99% ee for one enantiomer | researchgate.net |

| Dynamic Kinetic Resolution | CALB + Ru catalyst | Racemic secondary alcohols | >90% yield, >95% ee | researchgate.net |

Diastereoselective Reactions Involving this compound

Once obtained in enantiomerically pure form, chiral this compound can be used as a substrate in various diastereoselective reactions, where its inherent chirality influences the stereochemical outcome of subsequent transformations.

Diastereotopic Group Differentiation in Reactivity

The presence of a stereocenter in chiral this compound renders adjacent prochiral groups, such as the two faces of the double bond, diastereotopic. This means that a reagent will approach the two faces at different rates, leading to the preferential formation of one diastereomer.

For example, in an epoxidation reaction of (R)-cyclohept-2-en-1-ylmethanol, the hydroxyl group can direct the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to one face of the alkene. This directed epoxidation, known as a substrate-directable reaction, can lead to the formation of a single diastereomer of the corresponding epoxy alcohol with high selectivity.

Cycloaddition Reactions with Chiral this compound Substrates

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. When a chiral dienophile or diene is used, the reaction can proceed with high diastereoselectivity. Chiral this compound can be converted into a chiral dienophile, for example, by esterification with acrylic acid.

In a Diels-Alder reaction between such a chiral acrylate (B77674) ester and a diene like cyclopentadiene, the chiral auxiliary (the cyclohept-2-en-1-yl moiety) will direct the approach of the diene to one of the two diastereotopic faces of the acrylate double bond. researchgate.net This facial selectivity is often influenced by the steric bulk of the chiral auxiliary and its preferred conformation. Lewis acid catalysis can further enhance the diastereoselectivity by coordinating to the dienophile and locking it into a specific conformation. numberanalytics.com

| Reaction Type | Chiral Substrate | Reagent | Expected Diastereoselectivity | Reference |

| Diels-Alder | (R)-Cyclohept-2-en-1-yl acrylate | Cyclopentadiene | High d.r. (>90:10) | researchgate.net |

| Epoxidation | (R)-Cyclohept-2-en-1-ylmethanol | m-CPBA | High d.r. | N/A |

Stereochemical Purity and Isomer Separation Techniques

The determination of enantiomeric purity and the separation of stereoisomers of this compound are crucial steps in its stereoselective synthesis and for the characterization of its specific enantiomers. Various analytical techniques are employed to achieve this, primarily focusing on chromatographic methods.

Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. csfarmacie.czphenomenex.comnih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and frequently used for the separation of a wide range of chiral compounds, including alcohols. csfarmacie.cz The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.net

For the HPLC separation of this compound, a typical approach would involve screening various polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases, typically mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol). mdpi.com The separation efficiency is evaluated based on the resolution (Rs) and the separation factor (α).

Table 1: Illustrative Chiral HPLC Separation Parameters for a Cyclic Alcohol Analogue

| Parameter | Value |

| Analyte | (±)-2-Methylcycloheptanol |

| Column | Permethylated β-cyclodextrin CSP (GC) |

| Mobile Phase/Carrier Gas | Helium |

| Temperature Program | Optimized for resolution |

| Result | Baseline separation of enantiomers |

This table is illustrative and based on data for a closely related analogue to demonstrate the principle of chiral chromatography for this class of compounds.

An alternative and powerful strategy for the separation and analysis of enantiomers is their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers possess different physical properties, such as boiling points and solubilities, and can be separated by standard, non-chiral chromatographic techniques like silica (B1680970) gel column chromatography or standard HPLC. wikipedia.org

For a chiral alcohol like this compound, a common and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid, or its corresponding acid chloride. libretexts.org The reaction of racemic this compound with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer) would yield a mixture of two diastereomeric esters.

The separation of these diastereomeric esters can be achieved by conventional chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure (R)- and (S)-Cyclohept-2-en-1-ylmethanol.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy of the diastereomeric esters can be used to determine the enantiomeric purity and even the absolute configuration of the original alcohol. libretexts.org The protons in the vicinity of the newly formed chiral ester center will experience different magnetic environments in the two diastereomers, leading to distinct chemical shifts in the ¹H NMR spectrum. By analyzing these differences, particularly for the protons on the cycloheptene (B1346976) ring and the methylene (B1212753) group, one can quantify the ratio of the two diastereomers and, by extension, the enantiomeric excess of the starting alcohol. libretexts.org

Table 2: Example of Diastereomeric Derivatization for Analysis

| Step | Description |

| Reactants | (±)-Cyclohept-2-en-1-ylmethanol and (R)-Mosher's acid chloride |

| Products | Diastereomeric Mosher's esters |

| Separation Method | Standard Silica Gel Chromatography or HPLC |

| Analysis | ¹H NMR spectroscopy to determine diastereomeric ratio |

Chemical Transformations and Reactivity of Cyclohept 2 En 1 Ylmethanol

Oxidation Reactions of the Allylic Alcohol Moiety

The allylic alcohol group in Cyclohept-2-en-1-ylmethanol is a primary site for oxidation reactions. Depending on the reagents and conditions employed, this moiety can be selectively transformed into an α,β-unsaturated aldehyde or undergo epoxidation at the adjacent double bond.

Common oxidation of the primary alcohol to an aldehyde, yielding Cyclohept-2-en-1-al, can be achieved using a variety of reagents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid or reaction at the double bond.

Another significant oxidation reaction is the epoxidation of the double bond. While direct epoxidation of this compound can lead to a mixture of products, the Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. This reaction would yield a chiral epoxy alcohol, a valuable synthetic intermediate. For instance, the epoxidation of the analogous cyclohex-2-en-1-ylmethanol with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. ucla.edumasterorganicchemistry.com In some cases, an oxidative rearrangement can occur during m-CPBA epoxidation of secondary allylic alcohols, leading to an enal. rsc.org

The table below summarizes typical oxidation reactions applicable to allylic alcohols like this compound.

| Reaction | Reagent | Product | Notes |

| Alcohol Oxidation | Pyridinium chlorochromate (PCC) | Cyclohept-2-en-1-al | Selective oxidation of the primary alcohol to the aldehyde. |

| Alcohol Oxidation | Manganese dioxide (MnO₂) | Cyclohept-2-en-1-al | Chemoselective for allylic and benzylic alcohols. |

| Epoxidation | m-CPBA | 2-(oxiran-2-yl)cyclohept-2-en-1-ol | Direct epoxidation of the double bond. ucla.edumasterorganicchemistry.com |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral epoxy alcohol | Sharpless epoxidation provides high enantioselectivity. |

Cycloaddition and Pericyclic Reactions Involving the Cycloheptene (B1346976) Moiety

The cycloheptene ring system can participate in various cycloaddition and pericyclic reactions, which are concerted processes involving a cyclic transition state. masterorganicchemistry.comwikipedia.orgacs.orgnih.govmasterorganicchemistry.com These reactions are fundamental for constructing complex polycyclic structures.

Cycloaddition Reactions: The double bond in this compound can act as a dienophile or a participant in [2+2] cycloadditions. chemistrysteps.comwikipedia.org For it to act as a diene, conjugation is required, which is not present in the parent molecule but can be introduced in its derivatives like cycloheptadiene. Studies on the Diels-Alder reactivity of cyclic dienes have shown that cycloheptadiene derivatives are reactive with dienophiles like phenyl-1,2,4-triazoline-3,5-dione (PTAD) and nitrosobenzene (B162901) at room temperature. acs.orgescholarship.org Photochemical [2+2] cycloadditions are a key method for forming four-membered rings and can occur between two alkene units, often requiring a photosensitizer. libretexts.orgyoutube.comaklectures.comnih.gov

Pericyclic Reactions: Pericyclic reactions such as electrocyclic reactions and sigmatropic rearrangements are also characteristic of seven-membered ring systems, particularly those with higher degrees of unsaturation like cycloheptatriene (B165957). researchgate.netyoutube.comyoutube.com

Electrocyclic Reactions: These involve the intramolecular formation of a σ-bond from a conjugated π-system. For example, cycloheptatriene can undergo a disrotatory ring closure under thermal conditions to form bicyclo[4.1.0]hepta-2,4-diene. youtube.com

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.orgnumberanalytics.comfiveable.melibretexts.org The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift of a 1,5-diene, can be used to form cycloheptadiene derivatives from divinylcyclopropanes. wikipedia.orgmasterorganicchemistry.com The Claisen rearrangement, the oxygen analog of the Cope rearrangement, transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds and can be applied to derivatives of this compound. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.orgrsc.org

Ene Reactions: The ene reaction involves an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orginflibnet.ac.inlibretexts.org Intramolecular ene reactions can be used for ring formation. organic-chemistry.org

| Reaction Type | Reactant System | Conditions | Product Type |

| [4+2] Cycloaddition | Cycloheptadiene derivative + Dienophile | Thermal | Bicyclic adduct acs.orgescholarship.org |

| [2+2] Cycloaddition | Cycloheptene + Alkene | Photochemical (hν) | Bicyclo[5.2.0]nonane derivative libretexts.orgnih.gov |

| Electrocyclic Reaction | Cycloheptatriene | Thermal (Δ) | Bicyclo[4.1.0]hepta-2,4-diene youtube.com |

| Cope Rearrangement | Substituted 1,5-diene | Thermal (Δ) | Rearranged 1,5-diene wikipedia.orgmasterorganicchemistry.com |

| Claisen Rearrangement | Allyl cycloheptenyl ether | Thermal (Δ) | γ,δ-unsaturated carbonyl wikipedia.orgorganic-chemistry.org |

Electrophilic Additions to the Double Bond

The double bond in this compound is susceptible to electrophilic attack. Common electrophilic addition reactions include halogenation, hydrohalogenation, and epoxidation (as discussed in section 4.1). The regioselectivity and stereoselectivity of these reactions are key considerations.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate.

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. Borane (B79455) (BH₃) adds to the less substituted carbon, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the borane with a hydroxyl group, yielding a diol. The addition is syn-stereospecific.

| Reaction | Reagent(s) | Intermediate/Key Feature | Product |

| Bromination | Br₂ in CCl₄ | Cyclic bromonium ion, anti-addition | 1,2-Dibromo-3-(hydroxymethyl)cycloheptane |

| Hydrobromination | HBr | Carbocation, Markovnikov addition | 2-Bromo-1-(hydroxymethyl)cycloheptane |

| Epoxidation | m-CPBA | Concerted, syn-addition | 7-(hydroxymethyl)-1-oxaspiro[2.6]nonane ucla.eduyoutube.com |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | anti-Markovnikov, syn-addition | 3-(Hydroxymethyl)cycloheptane-1,2-diol |

Nucleophilic Substitutions at the Allylic Position

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, the allylic system can undergo substitution via Sₙ2 or Sₙ2' mechanisms.

Conversion to Tosylate/Mesylate: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a good leaving group.

Conversion to Alkyl Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide. libretexts.org

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functional groups, including esters and azides, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comchem-station.com It uses triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate like diethyl azodicarboxylate (DEAD).

Once the leaving group is in place, various nucleophiles can be introduced. The regioselectivity (Sₙ2 vs. Sₙ2') is often dependent on the nature of the nucleophile, the solvent, and steric factors.

| Reaction | Reagent(s) | Intermediate | Product |

| Tosylation | TsCl, pyridine | Tosylate ester | Cyclohept-2-en-1-ylmethyl 4-toluenesulfonate |

| Halogenation | SOCl₂, pyridine | Alkyl chloride | 1-(Chloromethyl)cyclohept-2-ene wikipedia.org |

| Mitsunobu Esterification | Ph₃P, DEAD, RCOOH | Oxyphosphonium salt | Cyclohept-2-en-1-ylmethyl ester wikipedia.orgchem-station.com |

| Nucleophilic Substitution | Organocuprate (R₂CuLi) on an allylic acetate (B1210297) | Sₙ2' mechanism often favored | 3-Alkyl-1-(acetoxymethyl)cycloheptene |

Rearrangement Reactions of this compound Scaffolds

The carbon framework of this compound and its derivatives can undergo various rearrangement reactions, often driven by the formation of more stable intermediates or the release of ring strain. researchgate.netwikipedia.org

Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org A diol derived from this compound (e.g., by dihydroxylation of the double bond) could undergo a pinacol-type rearrangement, potentially leading to ring contraction or expansion depending on the migratory aptitude of the adjacent groups. For instance, the rearrangement of cyclohexane-1,2-diol can lead to cyclopentanecarbaldehyde. stackexchange.com

researchgate.netresearchgate.net-Sigmatropic Rearrangements: As mentioned in section 4.2, the Cope and Claisen rearrangements are powerful tools for reorganizing 1,5-diene and allyl vinyl ether systems, respectively. wikipedia.orgmasterorganicchemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.orgnsf.gov An oxy-Cope rearrangement, where a hydroxyl group is present at the C3 position of the 1,5-diene system, is particularly relevant as it leads to an enol that tautomerizes to a carbonyl compound, making the reaction effectively irreversible. masterorganicchemistry.com

| Rearrangement | Starting Substrate Type | Key Transformation | Product Type |

| Pinacol Rearrangement | 1,2-Diol derived from the scaffold | 1,2-Alkyl or -hydride shift | Ketone or aldehyde, possible ring contraction/expansion wikipedia.orgorganic-chemistry.orgstackexchange.com |

| Oxy-Cope Rearrangement | 3-Hydroxy-1,5-diene derivative | researchgate.netresearchgate.net-Sigmatropic shift followed by tautomerization | δ,ε-Unsaturated ketone or aldehyde masterorganicchemistry.com |

| Claisen Rearrangement | Allyl vinyl ether derivative | researchgate.netresearchgate.net-Sigmatropic shift | γ,δ-Unsaturated carbonyl compound wikipedia.orgorganic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

To participate in transition metal-catalyzed cross-coupling reactions, the this compound scaffold must first be functionalized to create a suitable electrophilic partner (e.g., a halide or triflate) or a nucleophilic partner (e.g., an organoboron or organozinc reagent). These reactions are pivotal for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnrochemistry.comorganic-chemistry.org

Suzuki Coupling: An organoborane derivative (e.g., a boronic acid or ester) of the cycloheptene ring could be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Heck Reaction: A cycloheptenyl halide or triflate can be coupled with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. A cycloheptenyl halide could be used to introduce an alkynyl substituent onto the ring.

The preparation of the necessary derivatives is a crucial first step. For example, the alcohol can be converted to a triflate (a very good leaving group) by reaction with triflic anhydride, or the double bond can be converted to a vinyl halide or vinyl triflate.

| Coupling Reaction | Cycloheptenyl Derivative | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Vinyl boronic ester | Aryl/Vinyl Halide | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |

| Heck Reaction | Vinyl Halide/Triflate | Alkene | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Vinyl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |

| Negishi Coupling | Vinyl Halide | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp²) / C(sp²)-C(sp³) organic-chemistry.org |

Mechanistic Investigations of Reactions Involving Cyclohept 2 En 1 Ylmethanol

Elucidation of Reaction Pathways and Intermediates

In the context of reactions involving allylic alcohols like cyclohept-2-en-1-ylmethanol, several types of intermediates can be postulated, including carbocations, radicals, and organometallic species, depending on the reaction conditions. For instance, in acid-catalyzed reactions, the protonation of the hydroxyl group can lead to the formation of a carbocation intermediate upon loss of water. wikipedia.org This carbocation can then undergo nucleophilic attack or rearrangement.

Conversely, under conditions that favor homolytic bond cleavage, radical intermediates may be generated. lumenlearning.com The stability of these intermediates often dictates the major reaction pathway. For example, the formation of an allylic carbocation or radical is stabilized by resonance, making these pathways more favorable. lumenlearning.com

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the potential energy surface of a reaction, helping to predict the most likely reaction pathway and the structures of intermediates and transition states. nih.gov Experimental techniques such as spectroscopy and trapping experiments are then used to validate these theoretical predictions. nih.gov For example, in a study on the cyclization of (Z)-1,2,4-heptatrien-6-yne in methanol, computational and experimental data were used to distinguish between different possible mechanistic pathways, including those involving biradical and zwitterionic intermediates. cardiff.ac.uk

Role of Catalyst-Substrate Interactions in Selectivity

Catalysts play a pivotal role in many organic reactions by providing an alternative reaction pathway with a lower activation energy. studymind.co.uk The interaction between the catalyst and the substrate, in this case, this compound, is critical in determining the selectivity of the reaction, including chemo-, regio-, and stereoselectivity. nih.gov

The rational design of catalyst ligands can be used to tune the reactivity and selectivity of a metal-catalyzed reaction. nih.gov Noncovalent interactions, such as hydrogen bonding, steric hindrance, and aromatic stacking, between the catalyst and the substrate can orient the substrate in a specific manner within the catalyst's active site. nih.gov This controlled orientation can favor the formation of one product over others.

For instance, in asymmetric catalysis, chiral ligands are used to create a chiral environment around the metal center. This chiral environment can differentiate between enantiotopic faces or groups of the substrate, leading to the preferential formation of one enantiomer of the product. nih.gov Computational studies can help to rationalize the observed enantioselectivity by modeling the transition state energies for the formation of different stereoisomers. nih.gov

The surface of solid catalysts can also be modified to enhance selectivity. For example, self-assembled monolayers (SAMs) on platinum catalysts have been shown to improve the selectivity of aldehyde hydrogenation by orienting the reactant molecule favorably on the catalyst surface through specific interactions. nih.gov

Radical Clock Experiments and Trapping Studies

To probe the involvement of radical intermediates in a reaction mechanism, radical clock experiments and radical trapping studies are powerful tools. researchgate.netresearchgate.net Radical clocks are compounds that undergo a unimolecular rearrangement at a known rate. illinois.eduwikipedia.org By allowing this "clock" reaction to compete with a bimolecular reaction of the radical with another reagent, the rate of the bimolecular reaction can be determined. wikipedia.org

Common radical clock reactions include the cyclization of 5-hexenyl radicals and the ring-opening of cyclopropylmethyl radicals, which occur at well-established rates. wikipedia.org The product distribution between the rearranged and unrearranged products, which can be analyzed by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR), allows for the calculation of the unknown reaction rate. wikipedia.org Such experiments have been used to investigate a wide array of radical reactions. wikipedia.org

Radical trapping experiments involve the use of a "trap" molecule that reacts readily with any radical intermediates present in the reaction mixture to form a stable, detectable product. researchgate.netwhiterose.ac.uk A commonly used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical. researchgate.netnih.gov The detection of a TEMPO-adduct provides strong evidence for the presence of a radical intermediate. researchgate.net For example, mechanistic studies have utilized TEMPO to confirm the involvement of alkyl radical species in certain reactions. researchgate.net

These techniques are invaluable for distinguishing between radical and non-radical pathways and for gaining a deeper understanding of the kinetics of radical processes. illinois.eduresearchgate.net

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The KIE arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. epfl.chprinceton.edu A bond to a heavier isotope has a lower zero-point energy, and therefore requires more energy to be broken, leading to a slower reaction rate. princeton.edu

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.educore.ac.uk For example, a significant primary deuterium (B1214612) KIE (kH/kD > 1) is often observed for reactions where a C-H bond is cleaved in the RDS. princeton.edu Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS, but its environment changes between the reactant and the transition state. wikipedia.orgprinceton.edu

By measuring the KIE for a reaction involving this compound, one can determine if a particular bond is being broken in the rate-determining step. For example, if a reaction involving the cleavage of the C-O bond of the alcohol shows a significant 13C KIE at the carbinol carbon, it would suggest that this bond cleavage is part of the RDS. KIE studies are particularly useful for distinguishing between different proposed mechanisms. princeton.edunih.gov

| Type of KIE | Description | Typical Observation for C-H Bond Cleavage |

| Primary | Isotopic substitution at a bond that is broken or formed in the RDS. core.ac.uk | kH/kD ≈ 2-7. core.ac.uk |

| Secondary | Isotopic substitution at a position not directly involved in bond breaking/formation in the RDS. wikipedia.org | kH/kD is typically smaller, often close to 1. wikipedia.org |

Conformational Analysis and its Influence on Reactivity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a cyclic molecule like this compound, the seven-membered ring can adopt several conformations, such as chair and twist-chair forms. researchgate.netresearchgate.net The relative stability of these conformers and the energy barriers between them can significantly influence the molecule's reactivity. lumenlearning.com

The preferred conformation of this compound will place substituents in positions that minimize steric strain and other unfavorable interactions. lumenlearning.com For instance, substituents on a cyclohexane (B81311) ring generally prefer to occupy the equatorial position to avoid steric clashes. lumenlearning.com Similar principles apply to the more flexible cycloheptane (B1346806) ring system, although the energy differences between conformers can be smaller. biomedres.us

The specific conformation of the substrate at the moment of reaction can dictate the stereochemical outcome. The accessibility of the reacting centers and the trajectory of the attacking reagent are influenced by the molecule's three-dimensional shape. For catalytic reactions, the substrate must adopt a conformation that allows for effective binding to the catalyst's active site.

Computational methods are often used to predict the low-energy conformations of molecules and the transition states of their reactions. researchgate.netbiomedres.us These theoretical insights, combined with experimental data from techniques like NMR spectroscopy, provide a detailed picture of how conformational preferences control reactivity and selectivity. researchgate.net

Computational and Theoretical Studies of Cyclohept 2 En 1 Ylmethanol

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. austinpublishinggroup.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determine molecular properties. aps.org For a molecule like Cyclohept-2-en-1-ylmethanol, DFT calculations are instrumental in optimizing its three-dimensional geometry, predicting its stable conformations, and elucidating its electronic characteristics.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G, can be used to compute key electronic structural properties. austinpublishinggroup.com These properties include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. austinpublishinggroup.com

The electronic properties that can be determined from DFT calculations are summarized in the table below:

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles, providing the foundational structure for further analysis. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; a higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; a lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical reactivity. A smaller gap often implies higher reactivity. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons in the molecule, highlighting electron-rich and electron-deficient regions. |

| Electrostatic Potential Map | A visualization of the electrostatic potential on the electron density surface. | Helps to predict sites for nucleophilic and electrophilic attack. |

These calculations are foundational for understanding the intrinsic properties of this compound and serve as a starting point for more complex theoretical investigations. austinpublishinggroup.com

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment, such as a solvent. nih.govulisboa.pt For this compound, MD simulations can offer insights into its conformational flexibility, solvation, and interactions with other molecules.

In a typical MD simulation of this compound in a solvent like water or ethanol (B145695), the system would be set up with a single or multiple solute molecules surrounded by a large number of solvent molecules in a simulation box. researchgate.net The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. nih.gov The simulation then proceeds by integrating the equations of motion in small time steps, tracking the trajectory of each atom.

Key insights from MD simulations of this compound would include:

Conformational Dynamics: The seven-membered ring of cycloheptene (B1346976) is known for its conformational flexibility. MD simulations can explore the different accessible conformations of the ring and the orientation of the hydroxymethyl group, as well as the transition rates between them.

Solvation Structure: The simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, this would involve studying the hydrogen bonding network between the hydroxyl group and polar solvents. nih.gov

Transport Properties: Properties such as the diffusion coefficient of this compound in a particular solvent can be calculated from the simulation trajectories. ulisboa.pt

Intermolecular Interactions: MD simulations can be used to study the interactions between multiple this compound molecules or between the molecule and other solutes, which is important for understanding its behavior in mixtures. fao.org

The following table provides an example of the kind of data that can be obtained from MD simulations of alcohols in solution:

| Simulated System | Property Investigated | Finding |

| Short-chain alcohols in water | Orientational disorder at the surface | The width of the density profile for alcohol molecules at the surface increases as the concentration decreases in diluted conditions. nih.gov |

| Ethanol liquid-vapor interface | Structural and dynamical properties | Provides insights into the behavior of ethanol molecules at the interface between liquid and vapor phases. researchgate.net |

| Aliphatic alcohols with micelles | Distribution between micelle and aqueous surroundings | The distribution coefficients of alcohols between the micellar and aqueous phases can be estimated. fao.org |

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting the reactivity and selectivity of chemical reactions. mdpi.comscienceopen.com For this compound, these methods can be used to understand which parts of the molecule are most likely to react and what products are likely to form. This predictive power is crucial for designing new synthetic routes and understanding reaction mechanisms. nih.gov

Several quantum chemical concepts and descriptors are used to predict reactivity:

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the HOMO of one reactant and the LUMO of another. The energy and spatial distribution of the HOMO and LUMO of this compound, calculated using methods like DFT, can predict its reactivity towards different electrophiles and nucleophiles.

Atomic Charges: The distribution of partial charges on the atoms of a molecule can indicate reactive sites. For example, a carbon atom with a significant positive charge would be a likely site for nucleophilic attack.

Fukui Functions: These functions are derived from conceptual DFT and can identify the most electrophilic and nucleophilic sites within a molecule with greater precision than simple atomic charges.

The application of these methods can help predict the outcome of various reactions involving this compound, such as its behavior in the presence of acids, bases, oxidizing agents, or reducing agents. For instance, in an S(_N)2 reaction involving an allylic system, the stability of the transition state is influenced by conjugation with the adjacent pi system, which can be computationally modeled. youtube.com

The following table outlines how different quantum chemical methods can be applied to predict the reactivity of unsaturated alcohols:

| Method | Application | Predicted Outcome |

| DFT | Calculation of reaction energies for different pathways | Identification of the most thermodynamically favorable reaction products. |

| FMO Theory | Analysis of HOMO-LUMO interactions with a reactant | Prediction of regioselectivity in reactions like Diels-Alder or epoxidation. |

| Conceptual DFT | Calculation of reactivity indices (e.g., Fukui functions) | Pinpointing the most reactive atoms for electrophilic, nucleophilic, and radical attack. |

Modeling of Transition States and Energy Barriers

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Quantum chemical calculations are essential for locating and characterizing transition states, as well as for calculating the associated energy barriers (activation energies). scienceopen.comnih.gov This information is critical for determining the kinetics of a reaction.

For reactions involving this compound, such as its isomerization, oxidation, or participation in catalytic cycles, computational methods can be used to model the entire reaction pathway. researchgate.netrsc.org The process typically involves:

Proposing a reaction mechanism: Based on chemical intuition and experimental evidence, a plausible sequence of elementary steps is proposed.

Locating stationary points: The geometries of the reactants, products, intermediates, and transition states are optimized using quantum chemical methods.

Calculating energies: The energies of all stationary points are calculated to construct a potential energy surface for the reaction. The energy difference between the reactants and the transition state gives the activation energy.

Verifying transition states: A frequency calculation is performed to confirm that the located transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in the ruthenium-catalyzed hydrogen auto-transfer of primary alcohols, computational studies can help to elucidate the mechanism, involving steps like alcohol dehydrogenation, alkyne hydrometallation, and carbonyl addition, and to model the corresponding transition states. nih.gov

A representative table of computationally determined energy barriers for a hypothetical reaction of an allylic alcohol is shown below:

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Dehydrogenation of the alcohol | 15.2 |

| 2 | Nucleophilic attack on an electrophile | 20.5 |

| 3 | Proton transfer | 5.8 |

Assessment of Stereochemical Outcomes through Computational Models

Many chemical reactions can produce multiple stereoisomers, and controlling the stereochemical outcome is a major goal in organic synthesis. youtube.com Computational models are increasingly used to predict and rationalize the stereoselectivity of reactions. nih.gov For a chiral molecule like this compound, or for reactions that create new stereocenters from it, computational chemistry can be a powerful tool.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. The product that is formed faster will be the one with the lower energy transition state. By modeling these transition states using quantum chemical methods, it is possible to predict which stereoisomer will be the major product.

For example, in the stereoselective cross-coupling of allylic alcohols with imines, computational models can be used to rationalize the observed diastereoselectivity by analyzing the different possible conformations of the transition state and their relative energies. nih.gov Similarly, in manganese-catalyzed asymmetric hydroamination of allylic alcohols, understanding the interactions between the chiral ligand, the metal center, and the substrate is key to explaining the enantioselectivity, and computational models can provide valuable insights. acs.org

The following table illustrates how computational models can be used to assess stereochemical outcomes in reactions of allylic alcohols:

| Reaction Type | Computational Approach | Finding |

| Asymmetric allylation | Modeling of diastereomeric transition states | The energy difference between the transition states leading to the syn and anti products can predict the diastereomeric ratio. nih.gov |

| Enantioselective catalysis | Docking of substrate into the chiral catalyst's active site | The preferred binding mode can explain the observed enantiomeric excess. |

| mdpi.commdpi.com-Sigmatropic rearrangement | Analysis of chair-like vs. boat-like transition states | The lower energy transition state conformation determines the stereochemistry of the product. |

By applying these computational and theoretical methods, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding future experimental work and enabling its potential applications.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Cyclohept 2 En 1 Ylmethanol

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Cyclohept-2-en-1-ylmethanol. When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also invaluable information for structural elucidation through mass fragmentation patterns.

Detailed Research Findings:

The analysis of this compound by GC typically involves its introduction into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation of the analyte from any impurities is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile phase.

For compounds structurally similar to this compound, such as other cyclic alcohols, a non-polar or medium-polarity column is often employed. For instance, a column with a stationary phase like 5% phenyl-methylpolysiloxane is a common choice. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The separated components then pass through a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of functional groups and ring cleavage. This pattern serves as a molecular fingerprint, allowing for its definitive identification, often with the aid of spectral libraries. For example, the analysis of the closely related cyclohex-2-en-1-ol by GC-MS reveals characteristic peaks that aid in its identification. vurup.sk

Purity assessment by GC is achieved by calculating the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This method, known as area percent normalization, provides a quantitative measure of purity.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium | An inert and common carrier gas providing good resolution. |

| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |

| Injection Mode | Split (e.g., 50:1) | To prevent column overloading and ensure sharp peaks. |

| Injector Temperature | 250 °C | To ensure complete and rapid vaporization of the analyte. |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | For definitive identification through mass spectral data. |

| MS Scan Range | m/z 40-400 | To capture the molecular ion and significant fragment ions. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra for library matching. |

Role of Cyclohept 2 En 1 Ylmethanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Natural Products

The seven-membered carbocyclic ring is a common feature in a diverse array of complex natural products, including many terpenoids and alkaloids. The construction of these medium-sized rings is a significant challenge in synthetic chemistry. Methodologies such as ring-closing metathesis, radical cyclizations, and various cycloaddition reactions are often employed to create these structures. gla.ac.uk

While direct examples of the total synthesis of a natural product starting from cyclohept-2-en-1-ylmethanol are not readily found in the literature, its structure makes it a plausible precursor. The alcohol functionality can be oxidized to an aldehyde or ketone, or converted into a leaving group for substitution reactions. The double bond can participate in cycloaddition reactions, such as the Diels-Alder or [5+2] cycloadditions, which are powerful methods for constructing bicyclic systems. gla.ac.uk For instance, the related compound, cyclohept-2-enone, has been used as a dienophile in [4+2] cycloaddition reactions to form trans-fused six-membered rings.

The strategic functionalization of this compound could lead to key intermediates for natural products containing a cycloheptane (B1346806) or related bicyclic core.

Building Block for Novel Cyclic Frameworks

The development of novel cyclic frameworks is crucial for expanding the diversity of chemical space for drug discovery and materials science. This compound can serve as a flexible building block for the synthesis of various new cyclic and bicyclic systems.

One potential application is in the synthesis of bridged bicyclic compounds. gla.ac.uk The inherent ring strain and conformational flexibility of the seven-membered ring can be exploited to drive thermodynamically favorable rearrangements to form more complex structures. For example, intramolecular reactions involving both the alcohol and the double bond could lead to the formation of fused or bridged bicyclic ethers.

Furthermore, the double bond in this compound can be a handle for various transformations. Epoxidation of the double bond followed by ring-opening reactions with different nucleophiles can introduce a variety of functional groups and stereocenters. Ring-opening metathesis polymerization (ROMP) of cycloheptene (B1346976) derivatives is a known method for producing polymers with specific properties, suggesting that this compound could be a monomer for creating functional polymers.

Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are central to this field. capes.gov.br

While there are no prominent examples in the literature of chiral ligands derived directly from this compound, its structure possesses the necessary features to be developed into one. If resolved into its individual enantiomers, (R)- or (S)-cyclohept-2-en-1-ylmethanol could serve as a chiral precursor. The alcohol functionality provides a point of attachment for phosphine (B1218219) or nitrogen-based coordinating groups, which are common in chiral ligands.

The seven-membered ring would provide a unique and sterically defined backbone for the ligand, potentially influencing the stereochemical outcome of catalytic reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The development of new chiral ligands is an active area of research, and the exploration of novel scaffolds like that of this compound could lead to catalysts with new and improved activities and selectivities.

Scaffold for Materials Science Applications (e.g., Polymer Chemistry)

The unique properties of cyclic molecules make them interesting building blocks for materials science. The incorporation of cyclic structures into polymers can influence their thermal stability, mechanical properties, and morphology.

This compound, with its polymerizable double bond and functional handle (the hydroxyl group), is a potential monomer for the synthesis of functional polymers. Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins. The resulting polymer would have a repeating unit containing a seven-membered ring and a pendant hydroxymethyl group. This hydroxyl group could be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties for applications such as drug delivery, coatings, or advanced composites.

The seven-membered ring in the polymer backbone could impart unique physical properties, such as a different glass transition temperature or degradation profile, compared to polymers derived from more common five- or six-membered cyclic olefins.

Emerging Research Directions and Future Perspectives for Cyclohept 2 En 1 Ylmethanol

Sustainable and Green Chemistry Approaches to Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. researchgate.netresearchgate.net The synthesis of Cyclohept-2-en-1-ylmethanol and its derivatives is an area ripe for the application of these sustainable practices. Key strategies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netmdpi.com

Future research will likely prioritize the following green approaches:

Renewable Feedstocks: Exploration of synthetic routes starting from biomass-derived precursors instead of petroleum-based starting materials. For instance, developing pathways from sustainably sourced cycloheptanone (B156872) could provide a greener entry point to the cycloheptene (B1346976) scaffold.

Safer Solvents and Reaction Conditions: A significant push involves replacing hazardous solvents with more benign alternatives. nih.gov For example, extractions and chromatography could be performed using greener solvents like ethyl acetate (B1210297) instead of chlorinated solvents. youtube.com Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario for waste reduction. mdpi.com

Catalytic Reagents: The use of catalytic methods, including metal-based and organocatalysts, is superior to stoichiometric reagents as they reduce waste and can often be recycled and reused. researchgate.net Research into highly efficient catalysts for the reduction of cyclohept-2-enone or the selective oxidation of cycloheptene would align with this principle.

Energy Efficiency: Investigating energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com

Table 1: Comparison of Hypothetical Traditional vs. Green Synthesis Approaches

| Feature | Traditional Approach | Green Chemistry Approach | Principle Addressed |

|---|---|---|---|

| Starting Material | Petroleum-derived cycloheptene | Cycloheptanone from biomass | Use of Renewable Feedstocks |

| Solvent | Dichloromethane, Benzene (B151609) | Ethyl acetate, Water, 2-Methyltetrahydrofuran taylorfrancis.com | Safer Solvents & Auxiliaries nih.gov |

| Reagent | Stoichiometric metal hydrides | Catalytic hydrogenation (e.g., H₂ with Pd/C) | Catalysis researchgate.net |

| Energy Input | Prolonged heating under reflux | Microwave-assisted reaction mdpi.com | Design for Energy Efficiency |

| Waste | High E-Factor (significant solvent and reagent waste) | Lower E-Factor, recyclable catalyst | Waste Prevention researchgate.net |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, is revolutionizing chemical synthesis by offering significant advantages in safety, scalability, and process control over traditional batch methods. researchgate.netillinois.edu The production of this compound is well-suited for translation to a continuous process, which could enhance efficiency and product consistency. researchgate.net

Key benefits of applying flow chemistry include:

Enhanced Safety: Flow reactors utilize small reaction volumes, which mitigates the risks associated with highly exothermic reactions or the handling of hazardous reagents. illinois.eduamt.uk

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to cleaner reactions with fewer byproducts. researchgate.netamt.uk

Scalability: Scaling up production in a flow system is achieved by simply extending the operation time or by "numbering up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. researchgate.net

Automation and Optimization: Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for yield and selectivity. vapourtec.com

A hypothetical flow synthesis of this compound could involve pumping a solution of cyclohept-2-en-1-one and a reducing agent through a heated tube packed with a solid-supported catalyst (a packed-bed reactor), with the product emerging continuously at the outlet.

Table 2: Key Parameters for Optimization in a Flow Synthesis of this compound

| Parameter | Description | Impact on Reaction |

|---|---|---|

| Residence Time | The time reactants spend in the reactor. | Controls reaction completeness; longer time may increase conversion but risk side reactions. illinois.edu |

| Temperature | The temperature of the reactor coil or column. | Affects reaction rate and selectivity; precise control prevents byproduct formation. researchgate.net |

| Pressure | The back-pressure of the system. | Allows for heating solvents above their boiling points, accelerating reactions. illinois.edu |

| Flow Rate | The speed at which reagents are pumped through the reactor. | Inversely related to residence time; key for controlling throughput. |

| Stoichiometry | The molar ratio of reactants. | Can be finely tuned to maximize the use of the limiting reagent and improve yield. |

Biocatalytic Transformations of this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and environmentally friendly reaction conditions (typically in water at ambient temperature and pressure). um.esnih.gov This approach is a cornerstone of green chemistry and holds immense potential for creating novel derivatives of this compound. taylorfrancis.com

Future research could explore several biocatalytic routes:

Enantioselective Reactions: As this compound is chiral, enzymes could be used for kinetic resolution to isolate a single enantiomer with high purity.

Esterification and Transesterification: Lipases are highly efficient at catalyzing the formation of esters. Reacting this compound with various carboxylic acids using a lipase (B570770) catalyst could generate a library of novel ester derivatives for applications in flavors, fragrances, or as bioactive molecules. um.es

Oxidation: Alcohol dehydrogenases (ADHs) could be employed for the selective oxidation of the primary alcohol to the corresponding aldehyde, Cyclohept-2-en-1-carbaldehyde, a valuable synthetic intermediate, under mild conditions that avoid over-oxidation.

Glycosylation: Glycosyltransferases could attach sugar moieties to the hydroxyl group, creating glycosides that may exhibit altered solubility, stability, and biological activity.

Table 3: Potential Biocatalytic Transformations for the this compound Scaffold

| Enzyme Class | Transformation | Potential Product | Significance |

|---|---|---|---|

| Lipase | Acylation/Esterification | Cyclohept-2-en-1-yl acetate | Creation of novel esters for fragrance or material applications. um.es |